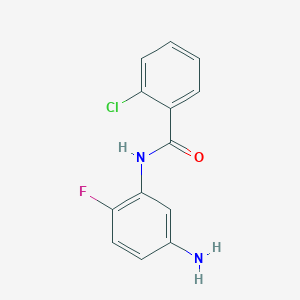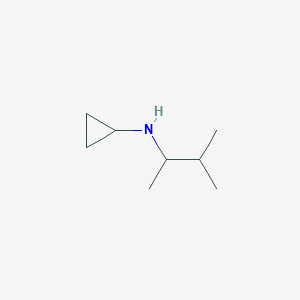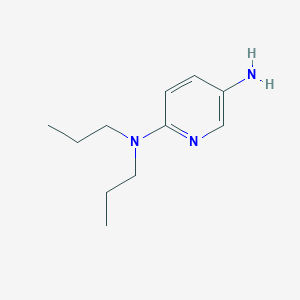
4-(2-クロロフェニル)ピペラジン-1-カルボキシミドアミド ヒドロヨージド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C₁₁H₁₆ClIN₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a carboximidamide group, along with a hydroiodide counterion.
科学的研究の応用
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide typically involves the reaction of 2-chlorophenylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carboximidamide group. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide.
Reduction: Amines derived from the reduction of the carboximidamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)piperazine: A structural analog with similar biological activity.
2-(2-Chlorophenyl)piperazine: Another analog with variations in the position of the chlorophenyl group.
4-(2-Fluorophenyl)piperazine-1-carboximidamide: A fluorinated analog with different chemical properties.
Uniqueness
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide counterion. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDWRMBBKXNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594680 |
Source


|
| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-16-1 |
Source


|
| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














